4-Borono-5-fluoro-2-methoxybenzoic acid
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Overview
Description
4-Bromo-5-fluoro-2-methoxybenzoic acid: (CAS Number: 1780187-45-2) is a chemical compound with the molecular formula C₈H₆BrFO₃ It falls within the class of benzoic acid derivatives and contains bromine, fluorine, and methoxy functional groups
IUPAC Name: 4-bromo-5-fluoro-2-methoxybenzoic acid
Molecular Weight: 249.04 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-bromo-5-fluoro-2-methoxybenzoic acid involves specific reactions and conditions. While I don’t have access to proprietary industrial methods, here’s a general synthetic route:
Bromination: Start with 2-methoxybenzoic acid and brominate it using a brominating agent (e.g., N-bromosuccinimide, NBS) in an inert solvent (e.g., chloroform). This introduces the bromine atom.
Fluorination: Next, fluorinate the brominated intermediate using a fluorinating reagent (e.g., potassium fluoride, KF) to replace the bromine with fluorine.
Acidification: Finally, acidify the fluorinated product to obtain 4-bromo-5-fluoro-2-methoxybenzoic acid.
Industrial Production: Industrial-scale production methods may involve more efficient and optimized processes, but the fundamental steps remain similar.
Chemical Reactions Analysis
4-Bromo-5-fluoro-2-methoxybenzoic acid can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the methoxy group. Common reagents include alkoxides or amines.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the carboxylic acid group to an ester) or reduction (e.g., converting the carboxylic acid group to an alcohol).
Major Products: The major products depend on the specific reaction. For example, substitution may yield substituted benzoic acids or esters.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxybenzoic acid finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Used in drug discovery and chemical biology studies.
Medicine: Investigated for potential therapeutic effects.
Industry: May serve as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The precise mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it with related benzoic acid derivatives. Its uniqueness lies in the combination of bromine, fluorine, and methoxy groups.
Properties
Molecular Formula |
C8H8BFO5 |
---|---|
Molecular Weight |
213.96 g/mol |
IUPAC Name |
4-borono-5-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8BFO5/c1-15-7-3-5(9(13)14)6(10)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) |
InChI Key |
QVTFPYXYFIGPTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)O)OC)(O)O |
Origin of Product |
United States |
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